

Spectroscopic Characterization of Dibromoborane: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Dibromoborane*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **dibromoborane** (HBrBr_2), a molecule of significant interest in synthetic chemistry and materials science. This document collates key quantitative data from various spectroscopic techniques, details experimental methodologies for its synthesis and analysis, and presents visual workflows to elucidate the characterization process.

Core Spectroscopic Data

The spectroscopic analysis of **dibromoborane** provides crucial insights into its molecular structure, vibrational modes, and rotational properties. The data presented below has been compiled from various high-resolution spectroscopic studies.

Vibrational Spectroscopy

Infrared spectroscopy is a primary tool for characterizing the vibrational modes of **dibromoborane**. The fundamental vibrational frequencies for various isotopologues of **dibromoborane** are summarized in the table below. These assignments are based on extensive experimental work and theoretical calculations.

Vibrational Mode	Assignment	H ¹¹ BBr ₂ (cm ⁻¹) **	H ¹⁰ BBr ₂ (cm ⁻¹)	D ¹¹ BBr ₂ (cm ⁻¹)	D ¹⁰ BBr ₂ (cm ⁻¹) **
v ₁	B-Br Symmetric Stretch	595	-	585	-
v ₂	B-H Stretch	2622.4	2622	1960.1	1960
v ₃	BBr ₂ Scissoring	~185 (calculated)	-	-	-
v ₄	B-Br Asymmetric Stretch	1036	1048	870	901
v ₅	B-H In-plane Bend	772	-	656	-
v ₆	Out-of-plane Bend	731	-	625 (?)	-

Note: A hyphen (-) indicates data that was not reported or observed in the cited literature. A question mark (?) indicates a tentative assignment.

Rotational Spectroscopy and Molecular Geometry

High-resolution rovibrational spectroscopy has enabled the determination of key structural parameters for **dibromoborane**. Analysis of the rotational fine structure within the v₂ vibrational band has yielded the following geometric information:

Parameter	Value
Br-B-Br Apex Angle	119.3 ± 2°

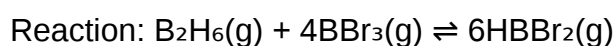
Further detailed microwave spectroscopy and gas-phase electron diffraction studies would be beneficial to refine the bond lengths and other rotational constants for a more complete structural determination.

Experimental Protocols

The successful spectroscopic characterization of **dibromoborane** relies on careful synthesis and handling, given its reactive nature. The following protocols are based on established methods reported in the literature.

Synthesis of Dibromoborane

Dibromoborane is typically synthesized in the gas phase via the reaction of diborane (B_2H_6) with boron tribromide (BBr_3).



Procedure:

- A mixture of diborane and boron tribromide gas is introduced into a reaction vessel.
- The reaction is allowed to proceed, often facilitated by controlling the pressure and temperature to favor the formation of **dibromoborane**.
- The resulting gas mixture, which may contain starting materials, product, and other boron halide species, is then passed into a spectroscopic cell for analysis.
- For studies involving isotopic substitution, isotopically labeled diborane (e.g., containing deuterium or ^{10}B) is used as a starting material.

Gas-Phase Infrared Spectroscopy

The infrared spectra of **dibromoborane** are typically recorded using a high-resolution Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell.

Instrumentation:

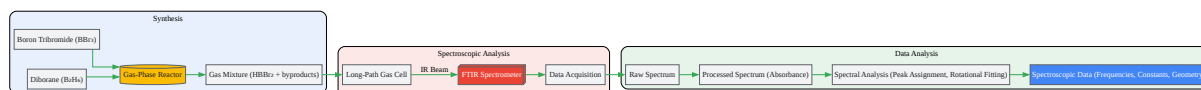
- High-resolution FTIR spectrometer
- Long-path gas cell (to allow for sufficient absorption by the low-pressure gas sample)
- Appropriate infrared source, beamsplitter, and detector for the spectral range of interest.

Procedure:

- The gas cell is first evacuated to a high vacuum.
- A background spectrum of the empty cell is recorded.
- The gaseous sample of **dibromoborane**, often mixed with an inert gas, is introduced into the cell to a desired pressure.
- The infrared spectrum of the sample is then recorded.
- The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.
- For high-resolution studies, the spectrometer is operated under conditions that provide the necessary resolving power to observe the rotational fine structure of the vibrational bands.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of **dibromoborane**, from synthesis to data analysis.



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Caption: Experimental workflow for the synthesis and spectroscopic characterization of **dibromoborane**.

This logical flow demonstrates the key stages involved in obtaining and interpreting the spectroscopic data for **dibromoborane**. The process begins with the controlled gas-phase synthesis, followed by the introduction of the product into a specialized gas cell for infrared analysis. The acquired raw data is then processed and subjected to detailed analysis to extract fundamental molecular parameters. This systematic approach is crucial for obtaining high-quality, reliable spectroscopic data for reactive species like **dibromoborane**.

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